molecular formula C10H10N2O2 B073852 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1133-42-2

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Numéro de catalogue B073852
Numéro CAS: 1133-42-2
Poids moléculaire: 190.2 g/mol
Clé InChI: MUESRUHFMTYDIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound with the linear formula C10H10N2O2 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

A family of 1,4-benzodiazepine-2,5-diones with diverse substituents at the C-3 position were synthesized using a novel, simple, and convenient methodology . The substitution at the C-3 position was varied using pre-defined amino acids as precursors .


Molecular Structure Analysis

The molecular structure of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is characterized by a linear formula of C10H10N2O2 .


Chemical Reactions Analysis

The 1,4-benzodiazepine-2,5-diones displayed promising activity in comparison with their open chain precursors, indicating that the diazepine frame is vital for their activity .

Applications De Recherche Scientifique

Antimicrobial Activity

The 1,4-benzodiazepine-2,5-dione scaffold and its derivatives have been reported to exhibit antimicrobial activity . The biological activities of these compounds are often influenced by the functional groups attached to the ring .

Antiviral Activity

These compounds have also been found to have antiviral properties . For example, they have been involved in the development of drugs against some of the most deadly diseases in the world, such as HIV .

Antihypertensive Activity

The 1,4-benzodiazepine-2,5-dione derivatives have been used in the search for antihypertensives . The study of structural–activity relationships may well receive a boost with the advent of computerized molecular graphics .

Antidiabetic Activity

These compounds have been reported to inhibit metabolic pathways such as monoacylglycerol acyltransferase-2, which is involved in the development of drugs against diabetes .

Anticancer Activity

The 1,4-benzodiazepine-2,5-dione scaffold is present in several natural products and their derivatives are active anticholinesterase agents . These compounds have been used in the development of anticancer drugs .

KATP Channel Activators

The 1,4-benzodiazepine-2,5-dione derivatives have been synthesized and tested as activators of AMPA receptors . The most active compound, 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, was found to be significant in vivo .

AMPA Receptor Modulators

These compounds have been reported to modulate AMPA receptors . This modulation can have various therapeutic effects, including neuroprotective effects.

Anti-tubercular Agents

The 1,4-benzodiazepine-2,5-diones have been synthesized from amino acids and screened for anti-mycobacterial tuberculosis (anti-TB) activity . The compounds displayed promising activity, indicating that the diazepine frame is vital for their activity .

Mécanisme D'action

Target of Action

The primary target of 1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione acts as a GABA modulator GABA-A receptors have at least three allosteric sites at which modulators act . This compound increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .

Biochemical Pathways

The compound’s action on the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects include reduced neuronal excitability and potential sedative effects.

Result of Action

The compound’s action on the GABA receptor-ionophore complex can lead to reduced neuronal excitability . This could potentially have sedative effects, although the specific molecular and cellular effects would depend on the context of use and dosage.

Safety and Hazards

The safety data sheet for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione indicates that it should be handled with care to avoid dust formation and inhalation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Propriétés

IUPAC Name

1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUESRUHFMTYDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393659
Record name 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

CAS RN

1133-42-2
Record name 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methyl-1H-benzo[d][1,3]oxazine-2,4-dione (11.0 g, 62.1 mmol) and 2-aminoacetic acid (5.13 g, 68.3 mmol) were dissolved in DME (60 mL) and water (20 mL) and triethylamine was added. The reaction mixture was stirred at 60° C. for 4 hours. The mixture was concentrated in vacuo to get a light tan heavy oily residue that was dissolved in acetic acid (75 mL). This mixture was refluxed 4 hours then cooled down to room temperature. The solvent was evaporated to get a tan heavy oil. The oil was allowed to stand at room temperature overnight in ether (50 mL). The beige crystalline solid was filtered and washed with ether. The solid was then triturated in ether to afford title compound 467 (7.95 g, 67%) as a beige crystalline solid. 1H NMR (DMSO-d6) δ (ppm): 8.70 (s, 1H), 7.70 (d, J=7.6 Hz, 1H), 7.60 (t, J=7.2 Hz, 1H), 7.42 (d, J=8.0 Hz, 1H), 7.32 (t, J=7.5 Hz, 1H), 3.75-3.72 (m, 1H), 3.51-3.46 (m, 1H), 3.28 (s, 3H). MS (ESI): 190.90 (MH)+
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 6
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Q & A

Q1: How do BNZ-1 and BNZ-2 interact with macrophages and what are the potential downstream effects relevant to their anti-leishmanial activity?

A1: While the precise mechanism of action remains unclear, research indicates that both BNZ-1 and BNZ-2 deplete glutathione (GSH) levels in murine macrophages without affecting cell viability at concentrations up to 100 μM. [] This GSH depletion is noteworthy because Leishmania parasites rely on a GSH analogue, trypanothione, for their survival. [] Further investigation is needed to determine if BNZ compounds directly or indirectly target trypanothione, potentially leading to parasite death.

Q2: How are BNZ-1 and BNZ-2 metabolized in the liver?

A2: Studies utilizing rat hepatocytes and liver microsomes reveal that both BNZ-1 and BNZ-2 undergo similar metabolic transformations. [, ] These transformations include N-demethylation and hydroxylation, followed by O-glucuronidation. [, ] Understanding the metabolic pathways of these compounds is crucial for assessing their potential as therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.